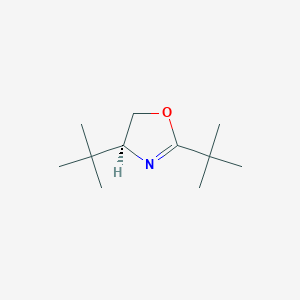
Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of two tert-butyl groups at the 2 and 4 positions and a hydrogenated ring at the 4 and 5 positions, with the (4S)- configuration indicating the stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a β-keto ester with an amine in the presence of an acid catalyst to form the oxazole ring. The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, dihydro-oxazoles, and other derivatives with functional groups such as hydroxyl, amino, and alkyl groups.
Scientific Research Applications
Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of mitochondrial F1F0 adenosine triphosphate synthase enzymes in certain fungal pathogens . This inhibition disrupts the respiratory function of the target organism, leading to its growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl): Shares similar structural features but lacks the oxazole ring.
Oxazole derivatives: Compounds with different substituents on the oxazole ring, such as methyl, ethyl, and phenyl groups.
Uniqueness
Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- is unique due to its specific stereochemistry and the presence of two tert-butyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
852524-67-5 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
(4S)-2,4-ditert-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C11H21NO/c1-10(2,3)8-7-13-9(12-8)11(4,5)6/h8H,7H2,1-6H3/t8-/m1/s1 |
InChI Key |
PTIVBLUCOGTHCE-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















